HKPerox-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

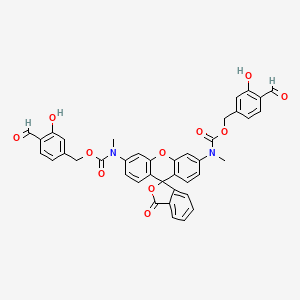

(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSPPMBMPHNEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N2O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HKPerox-1: A Technical Guide to its Mechanism of Action for Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKPerox-1, a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells. The guide details its mechanism of action, summarizes key performance indicators based on available data from the HKPerox probe family, provides experimental protocols for its application, and includes visualizations to aid in understanding its function and use.

Introduction

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including signal transduction, cellular proliferation, and oxidative stress-related diseases. The ability to accurately detect and quantify H₂O₂ in living systems is crucial for advancing our understanding of its roles in health and disease and for the development of novel therapeutics. This compound is a member of a series of fluorescent probes developed for the sensitive and selective detection of H₂O₂. It is a green fluorescent probe with a maximum excitation wavelength of 520 nm and a maximum emission wavelength of 543 nm.[1]

Mechanism of Action: The Tandem Payne/Dakin Reaction

The functionality of the HKPerox series of probes, including this compound, is predicated on a tandem Payne/Dakin reaction.[2] This chemical transformation provides a highly selective method for detecting H₂O₂. The core mechanism involves a two-step intramolecular reaction that is initiated by the presence of hydrogen peroxide, leading to the release of a fluorophore and a significant increase in fluorescence.

In its native state, the this compound molecule is non-fluorescent or weakly fluorescent. The presence of H₂O₂ triggers the tandem Payne/Dakin reaction, which cleaves a specific moiety from the probe, thereby liberating a highly fluorescent molecule. This "turn-on" fluorescence response allows for the sensitive detection of H₂O₂ with a high signal-to-noise ratio.

Quantitative Data

| Parameter | HKPerox-Red | HKPerox-Ratio | Expected Performance of this compound |

| Fluorescence Enhancement | >150-fold increase upon H₂O₂ treatment[3] | 12.7-fold increase in F₅₄₀/F₄₇₅ ratio with H₂O₂[3] | Significant "turn-on" fluorescence enhancement |

| Selectivity | Negligible response to other ROS/RNS (¹O₂, ROO•, TBHP, NO, O₂•⁻, •OH, ONOO⁻, HOCl)[3] | Negligible ratio changes with other ROS/RNS | High selectivity for H₂O₂ over other reactive species |

| Response Time | Reaction largely complete within 10 minutes | Reaction complete within 30 minutes | Rapid response time suitable for live-cell imaging |

| Limit of Detection | Not explicitly stated for in vitro assay | 1.8 µM in a cellular assay using flow cytometry | Low micromolar to high nanomolar detection limit |

Experimental Protocols

The following protocols are based on established methodologies for the HKPerox family of probes and can be adapted for the use of this compound. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF). Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free cell culture medium) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Live Cells

For Adherent Cells:

-

Culture cells on a suitable imaging dish or coverslip.

-

When cells reach the desired confluency, remove the culture medium.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS or culture medium.

-

Image the cells using fluorescence microscopy with appropriate filter sets (Excitation: ~520 nm, Emission: ~543 nm).

For Suspension Cells:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cells in the this compound working solution and incubate for 5-30 minutes at room temperature, protected from light.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.

Applications in Research and Drug Development

The ability of this compound to selectively detect H₂O₂ in living cells makes it a valuable tool for a wide range of applications:

-

Studying Redox Signaling: Elucidating the role of H₂O₂ as a second messenger in various signaling pathways.

-

Oxidative Stress Research: Investigating the involvement of H₂O₂ in cellular damage and disease pathogenesis.

-

Drug Discovery and Development: Screening for compounds that modulate H₂O₂ production or scavenging, and assessing the oxidative effects of drug candidates.

-

Cancer Biology: Exploring the role of H₂O₂ in tumor progression, metastasis, and response to therapy.

-

Neuroscience: Investigating the involvement of oxidative stress in neurodegenerative diseases.

Conclusion

This compound is a highly promising fluorescent probe for the specific detection of H₂O₂ in live-cell imaging applications. Its mechanism of action, based on the tandem Payne/Dakin reaction, confers high selectivity for H₂O₂ over other reactive oxygen and nitrogen species. While specific quantitative data for this compound is limited in publicly accessible literature, the performance of its analogues suggests it is a sensitive and reliable tool for cellular H₂O₂ research. The experimental protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of redox biology and its implications for human health and disease.

References

Unveiling the Mechanism of HKPerox-1: A Technical Guide to its Fluorescence Enhancement for Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles underlying the fluorescence enhancement of HKPerox-1 upon detection of hydrogen peroxide (H₂O₂). This compound is a highly selective and sensitive fluorescent probe designed for the detection and imaging of H₂O₂ in biological systems. Understanding its mechanism is crucial for its effective application in research and drug development, particularly in studies related to oxidative stress, redox signaling, and associated pathologies.

Core Principle: A Tandem Payne/Dakin Reaction Cascade

The fluorescence enhancement of this compound is ingeniously driven by a tandem Payne/Dakin reaction.[1] In its native state, the this compound molecule is non-fluorescent. This is due to the electronic properties of the molecule which prevent the emission of light upon excitation. The key to its activation lies in a specific and selective chemical transformation initiated by hydrogen peroxide.

Upon interaction with H₂O₂, the boronate group within the this compound structure undergoes oxidation. This initial reaction triggers a cascade of intramolecular rearrangements, culminating in the formation of a highly fluorescent product. This process is highly specific to H₂O₂, ensuring minimal interference from other reactive oxygen species (ROS) and reactive nitrogen species (RNS), a critical feature for accurate biological measurements.[2]

The reaction mechanism can be visualized as a molecular switch that is "flipped" by H₂O₂, transitioning the probe from a non-fluorescent "off" state to a brightly fluorescent "on" state. This significant increase in fluorescence intensity provides a robust and measurable signal that is directly proportional to the concentration of H₂O₂.

Caption: Reaction mechanism of this compound with hydrogen peroxide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of probes from the HKPerox series, providing a comparative overview of their performance characteristics. While specific data for this compound is part of this series, the data for HKPerox-Red and HKPerox-Ratio are well-documented and offer valuable context.

Table 1: Spectral Properties of HKPerox Probes

| Probe | Excitation Max (nm) | Emission Max (nm) |

| This compound | - | - |

| HKPerox-2 | 520 | 543[3] |

| HKPerox-Red | 580 (after H₂O₂ treatment) | 602[2] |

| HKPerox-Ratio | - | 475 and 540[2] |

Table 2: Performance Characteristics of HKPerox Probes

| Probe | Fluorescence Enhancement | Linear Range (µM) | Detection Limit (µM) | Reaction Time |

| This compound | - | - | - | - |

| HKPerox-Red | >150-fold | 0 - 30 | - | < 10 min |

| HKPerox-Ratio | 12.7-fold (F₅₄₀/F₄₇₅ ratio) | 0 - 100 | 1.8 (in cells) | ~30 min |

Experimental Protocols

The following are generalized yet detailed methodologies for the application of HKPerox probes in cellular and in vitro assays, based on protocols for related probes in the series.

In Vitro Assay for H₂O₂ Detection

This protocol outlines the steps for quantifying H₂O₂ in a cell-free system.

Caption: Workflow for in vitro H₂O₂ detection using HKPerox probes.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the HKPerox probe (e.g., 10 mM in DMF).

-

Prepare a series of H₂O₂ standard solutions of known concentrations in the phosphate buffer.

-

-

Reaction Setup:

-

In a microplate, add the HKPerox probe to the phosphate buffer to achieve a final concentration of 1-10 µM.

-

Add the H₂O₂ standard solutions or the experimental sample to the wells containing the probe.

-

For assays involving enzymes that produce H₂O₂ (e.g., glucose oxidase), add the enzyme and substrate to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes) to allow the reaction to proceed to completion.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific HKPerox probe being used.

-

Cellular Imaging of H₂O₂

This protocol details the steps for visualizing intracellular H₂O₂ using HKPerox probes in live cells.

References

The Discovery and Chemical Synthesis of HKPerox-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe HKPerox-1, focusing on its discovery, chemical synthesis, and application in the detection of hydrogen peroxide (H₂O₂). As the user's initial request mentioned peroxynitrite, it is important to clarify that current scientific literature identifies this compound as a highly selective probe for hydrogen peroxide, not peroxynitrite.

Introduction to this compound

This compound is a green fluorescent probe designed for the highly sensitive and selective detection of hydrogen peroxide in living cells[1]. Its development was a significant advancement in the field of redox biology, enabling researchers to visualize and quantify H₂O₂ dynamics in various biological processes. The probe's mechanism is based on a novel chemical strategy, the tandem Payne/Dakin reaction, which confers its high specificity for H₂O₂ over other reactive oxygen species (ROS)[2].

Discovery and Design Principle

The discovery of the HKPerox series of probes, including this compound, is rooted in the innovative application of a tandem Payne/Dakin reaction for H₂O₂ detection[2]. This chemical strategy was rationally designed to overcome the challenges of selectivity and sensitivity that hampered earlier H₂O₂ probes[2].

The design of this compound involves a fluorophore core linked to a recognition moiety that is selectively cleaved by H₂O₂. This cleavage event triggers a "turn-on" fluorescent response, where the probe's fluorescence intensity increases significantly upon reaction with H₂O₂.

Mechanism of Action: Tandem Payne/Dakin Reaction

The detection mechanism of this compound relies on a two-stage chemical reaction initiated by hydrogen peroxide. This tandem reaction ensures high selectivity as other ROS do not typically induce this specific chemical transformation. The general principle involves the H₂O₂-mediated conversion of a non-fluorescent precursor into a highly fluorescent product.

Caption: this compound detection of H₂O₂ via a tandem Payne/Dakin reaction.

Chemical Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a proposed synthetic route can be derived from the published synthesis of structurally related probes like HKPerox-Red and HKPerox-Ratio[3]. The synthesis likely involves the coupling of a fluorescein-based fluorophore with a hydrogen peroxide-sensitive protecting group.

Proposed Synthetic Scheme

The synthesis would likely start from a modified fluorescein derivative, which is then coupled to a carbamate-protected salicylaldehyde moiety. This moiety serves as the H₂O₂-reactive trigger.

Caption: A generalized scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related probes.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 520 nm | |

| Maximum Emission Wavelength (λem) | 543 nm | |

| Color of Emission | Green |

Table 2: Performance Characteristics of the HKPerox Probe Series

| Property | HKPerox-Red | HKPerox-Ratio | Reference |

| Fluorescence Fold Increase (upon H₂O₂ addition) | >150-fold | Ratiometric Change | |

| Selectivity over other ROS/RNS | High | High | |

| Limit of Detection (in vitro) | Not specified | 1.8 µM (in cells) |

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve: Dissolve this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Imaging of Hydrogen Peroxide

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

References

The Role of HKPerox-1 in Elucidating Reactive Oxygen Species Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS), once considered merely toxic byproducts of cellular metabolism, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, hydrogen peroxide (H₂O₂) stands out due to its relative stability and ability to diffuse across membranes, allowing it to act as a second messenger in various signaling cascades. The development of selective and sensitive fluorescent probes is paramount to understanding the spatiotemporal dynamics of H₂O₂ in living systems. HKPerox-1 is a novel fluorescent probe designed for the highly selective and sensitive detection of H₂O₂ in live cells and in vivo models. This technical guide provides a comprehensive overview of this compound and its analogs, their mechanism of action, detailed experimental protocols for their application, and their utility in studying ROS-mediated signaling pathways.

Introduction to this compound and its Analogs

This compound is a fluorescent probe that exhibits a highly selective and sensitive response to hydrogen peroxide.[1] Its utility is underscored by its successful application in detecting H₂O₂ in multiple cell types using confocal imaging.[1] The core of its detection mechanism is a tandem Payne/Dakin reaction, a biocompatible strategy that allows for the specific detection of H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS).[2]

Building upon the same chemical principle, a suite of related probes, including HKPerox-Red and HKPerox-Ratio, have been developed for quantitative and ratiometric imaging of H₂O₂.[2] These probes offer distinct advantages, such as red-shifted emission for deeper tissue imaging and ratiometric measurements that provide a built-in control for probe concentration and environmental effects.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₀N₂O | [3] |

| Molecular Weight | 714.67 g/mol | |

| CAS Number | 2240163-05-5 | |

| Appearance | Solid | |

| Excitation (max) | 520 nm | |

| Emission (max) | 543 nm |

Mechanism of Action

The high selectivity of the HKPerox series of probes for H₂O₂ is attributed to a tandem Payne/Dakin reaction. This chemical transformation is specific to hydrogen peroxide and results in a significant change in the fluorescence properties of the probe. In its native state, the fluorophore is in a "caged" or non-fluorescent form. Upon reaction with H₂O₂, the protecting group is cleaved, releasing the highly fluorescent "uncaged" fluorophore. This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling the detection of subtle changes in intracellular H₂O₂ concentrations.

Quantitative Data and Performance

The HKPerox series of probes has been rigorously characterized, demonstrating their exceptional sensitivity and selectivity for H₂O₂. The following tables summarize key quantitative data from studies on HKPerox-Red and HKPerox-Ratio, which share the same detection chemistry as this compound.

Table 1: Spectroscopic Properties and Performance of HKPerox-Red

| Parameter | Value |

| Excitation Maximum (λex) | 565 nm |

| Emission Maximum (λem) | 602 nm |

| Fluorescence Enhancement (upon H₂O₂ addition) | >150-fold |

| Linear Range for H₂O₂ Detection | 0 - 30 µM |

| Selectivity | High selectivity for H₂O₂ over other ROS/RNS |

Table 2: Ratiometric Performance of HKPerox-Ratio

| Parameter | Value |

| Excitation Wavelength | 405 nm |

| Emission Wavelengths (Blue/Green) | 475 nm / 540 nm |

| Ratiometric Change (F₅₄₀/F₄₇₅) upon H₂O₂ addition | ~12.7-fold increase |

| Linear Range for H₂O₂ Detection | 0 - 100 µM |

| Selectivity | High selectivity for H₂O₂ over other ROS/RNS |

Experimental Protocols

The following are detailed protocols for the application of HKPerox probes in various experimental settings. These protocols are based on published studies using HKPerox-Red and HKPerox-Ratio and can be adapted for use with this compound.

Live Cell Imaging of Endogenous H₂O₂

This protocol describes the use of HKPerox probes for visualizing endogenous H₂O₂ production in live cells using confocal microscopy.

Materials:

-

HKPerox probe (e.g., this compound, HKPerox-Red)

-

Anhydrous DMSO

-

Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Probe Preparation: Prepare a 10 mM stock solution of the HKPerox probe in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Cell Treatment (Optional): If studying the effects of a specific stimulus, treat the cells with the compound of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce NADPH oxidase activity) for the desired time.

-

Probe Loading: Dilute the HKPerox stock solution in HBSS to a final working concentration of 1-10 µM. Remove the cell culture medium and wash the cells once with HBSS. Add the probe-containing HBSS to the cells and incubate for 30 minutes at 37°C.

-

Imaging: After incubation, wash the cells twice with HBSS to remove excess probe. Add fresh HBSS or imaging medium to the cells. Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific probe.

Flow Cytometry for Quantitative H₂O₂ Detection

This protocol outlines the use of ratiometric probes like HKPerox-Ratio for the quantitative analysis of intracellular H₂O₂ levels by flow cytometry.

Materials:

-

HKPerox-Ratio probe

-

Anhydrous DMSO

-

Cell culture medium or PBS

-

Flow cytometer

Procedure:

-

Probe Preparation: Prepare a 10 mM stock solution of HKPerox-Ratio in anhydrous DMSO.

-

Cell Preparation: Harvest cells (adherent or suspension) and resuspend them in serum-free cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

-

Probe Loading: Add the HKPerox-Ratio stock solution to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.

-

Cell Treatment (Optional): Treat the cells with the desired stimulus (e.g., arsenic trioxide) for the appropriate duration.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm laser for excitation. Collect fluorescence emission in two channels (e.g., blue channel ~440-490 nm and green channel ~540-650 nm).

-

Data Analysis: Calculate the ratio of the green to blue fluorescence intensity (F_green / F_blue) for each cell. This ratio is proportional to the intracellular H₂O₂ concentration.

In Vitro H₂O₂ Detection Assay

This protocol describes a general method for detecting H₂O₂ produced in enzymatic reactions in a cell-free system.

Materials:

-

HKPerox probe (e.g., HKPerox-Red)

-

Anhydrous DMSO

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Enzyme and substrate that produce H₂O₂ (e.g., glucose oxidase and glucose)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the HKPerox probe in DMSO.

-

Prepare solutions of the enzyme and substrate in potassium phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the substrate solution, the enzyme solution, and the HKPerox probe (final concentration ~10 µM) to the potassium phosphate buffer.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe.

Visualizing Signaling Pathways with this compound

This compound and its analogs are powerful tools for dissecting the role of H₂O₂ in various signaling pathways. Below are examples of signaling pathways that can be studied using these probes, along with corresponding diagrams.

PMA-Induced NADPH Oxidase Signaling

Phorbol esters like PMA activate Protein Kinase C (PKC), which in turn activates the NADPH oxidase (NOX) complex, leading to the production of superoxide (O₂⁻) that is rapidly converted to H₂O₂. This H₂O₂ can then act on downstream targets to regulate cellular processes.

Arsenic Trioxide-Induced Apoptosis

Arsenic trioxide (As₂O₃) is known to induce apoptosis in various cancer cell lines through the generation of ROS, leading to mitochondrial dysfunction and caspase activation.

Starvation-Induced Autophagy

Nutrient starvation is a potent inducer of autophagy, a cellular self-degradation process. This process is regulated by the generation of mitochondrial ROS, which in turn activates AMPK and inhibits the mTOR pathway.

Conclusion

This compound and its analogs represent a significant advancement in the field of ROS biology, providing researchers with highly sensitive and selective tools to investigate the intricate roles of hydrogen peroxide in cellular signaling. The detailed protocols and understanding of their chemical mechanism provided in this guide will enable scientists and drug development professionals to effectively utilize these probes to unravel the complexities of redox signaling in health and disease, ultimately paving the way for novel therapeutic interventions.

References

Visualizing Endogenous H₂O₂ in Living Cells: A Technical Guide to HKPerox-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At physiological concentrations, it functions as a crucial second messenger in various signaling pathways, regulating processes such as cell growth, proliferation, and immune responses.[1][2] However, excessive levels of H₂O₂ can lead to oxidative stress, cellular damage, and have been implicated in a range of pathologies including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Consequently, the ability to accurately detect and quantify endogenous H₂O₂ in living cells is of paramount importance for understanding its physiological and pathological roles, as well as for the development of novel therapeutic interventions.[3]

HKPerox-1 is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in living cells. Its application in confocal imaging allows for the robust visualization of H₂O₂ in multiple cell types, providing valuable insights into cellular redox states. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying cellular signaling and drug discovery.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound fluorescent probe, facilitating easy comparison and experimental planning.

| Parameter | Value | Reference |

| Excitation Wavelength (Max) | 520 nm | |

| Emission Wavelength (Max) | 543 nm | |

| Stock Solution Concentration | 10 mM in DMF | |

| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |

| Incubation Time | 5-30 minutes at room temperature |

Mechanism of Action

This compound's detection of hydrogen peroxide is based on an activity-based sensing mechanism involving a tandem Payne/Dakin reaction. The probe itself is initially non-fluorescent. In the presence of H₂O₂, a boronate-to-phenol switch is triggered, leading to the release of a fluorophore and a significant increase in fluorescence intensity. This chemical reaction is highly specific to H₂O₂, allowing for its selective detection over other reactive oxygen and nitrogen species (ROS/RNS).

Caption: this compound activation mechanism.

Experimental Protocols

The following are detailed methodologies for the utilization of this compound in living cells for the detection of endogenous H₂O₂.

Preparation of this compound Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of dimethylformamide (DMF).

-

Note: It is recommended to store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired final concentration.

-

Note: The optimal concentration of the this compound working solution should be determined based on the specific cell type and experimental conditions.

-

Staining Protocol for Suspension Cells

-

Centrifuge cells at 400 g at 4°C for 3-4 minutes and discard the supernatant.

-

Wash the cells twice with PBS, 5 minutes for each wash.

-

Resuspend the cells in the prepared this compound working solution.

-

Incubate at room temperature for 5-30 minutes.

-

Centrifuge at 400 g at 4°C for 3-4 minutes and discard the supernatant.

-

Wash the cells twice with PBS, 5 minutes for each wash.

-

Resuspend the cells in serum-free cell culture medium or PBS for analysis.

-

Proceed with observation by fluorescence microscopy or flow cytometry.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips.

-

Remove the coverslip from the culture medium and aspirate any excess medium.

-

Add 100 µL of the this compound working solution to the coverslip, ensuring the cells are completely covered.

-

Gently shake the coverslip to distribute the solution evenly.

-

Incubate at room temperature for 5-30 minutes.

-

Wash the cells twice with the culture medium, 5 minutes for each wash.

-

Proceed with observation by fluorescence microscopy.

Caption: General experimental workflow for using this compound.

Application in Signaling Pathway Analysis and Drug Development

The ability of this compound to visualize endogenous H₂O₂ makes it a valuable tool for dissecting cellular signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factors like Epidermal Growth Factor (EGF), many cells exhibit a transient increase in intracellular H₂O₂. This H₂O₂ burst is often mediated by the NADPH oxidase (Nox) family of enzymes and can influence downstream signaling cascades. By using this compound in conjunction with specific inhibitors, researchers can elucidate the components of such pathways.

Furthermore, in the context of drug development, this compound can be employed to screen for compounds that modulate cellular redox states. For example, it can be used to assess the pro-oxidant or antioxidant effects of drug candidates by measuring changes in intracellular H₂O₂ levels. This is particularly relevant for cancer therapies, where inducing oxidative stress in tumor cells is a common strategy.

Caption: Simplified EGF-induced H₂O₂ signaling pathway.

Conclusion

This compound is a powerful and reliable fluorescent probe for the specific detection of endogenous H₂O₂ in living cells. Its high sensitivity, selectivity, and ease of use make it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery. The protocols and data presented in this guide are intended to provide a comprehensive resource for the effective application of this compound in elucidating the intricate roles of H₂O₂ in cellular health and disease.

References

- 1. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Significance of Hydrogen Peroxide in Cellular Pathology: A Technical Guide Featuring HKPerox-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of hydrogen peroxide (H₂O₂) in cellular pathology, with a special focus on its detection and quantification using the highly selective fluorescent probe, HKPerox-1. As a key reactive oxygen species (ROS), H₂O₂ acts as a critical signaling molecule in various physiological processes; however, its dysregulation is a hallmark of numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] Understanding the precise dynamics of H₂O₂ in cellular environments is therefore paramount for advancing disease diagnostics and developing novel therapeutic strategies.

The Dichotomous Role of H₂O₂ in Cellular Health and Disease

Hydrogen peroxide is a product of normal aerobic metabolism, primarily generated within the mitochondria.[1] At physiological concentrations, it functions as a second messenger, modulating signaling pathways that control cell proliferation, differentiation, and immune responses.[1][2] This signaling role is largely mediated through the reversible oxidation of specific cysteine residues on proteins, which can alter their function and activity.

However, an imbalance between H₂O₂ production and its detoxification by cellular antioxidant systems leads to oxidative stress, a condition implicated in a wide range of pathologies. In cancer cells, for instance, elevated levels of H₂O₂ are often observed, contributing to tumor progression, metastasis, and resistance to therapy. Conversely, at very high concentrations, H₂O₂ can induce cell death through apoptosis or necrosis, a property that is being explored for therapeutic purposes.

This compound: A Fluorescent Probe for Precise H₂O₂ Detection

To unravel the complex roles of H₂O₂ in cellular pathology, its accurate and sensitive detection is crucial. This compound is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in living cells. Its mechanism relies on a boronate-based chemical switch that, in the presence of H₂O₂, undergoes a reaction to yield a highly fluorescent product. This "turn-on" fluorescence response allows for the direct visualization and quantification of intracellular H₂O₂ levels.

Quantitative Analysis of H₂O₂ in Pathological Models

The application of this compound and similar fluorescent probes has enabled the quantification of H₂O₂ in various cellular models of disease. The following tables summarize key quantitative findings from the literature.

| Cell Line | Condition | H₂O₂ Concentration (µM) | Fold Change vs. Control | Reference |

| Cancer Cells | ||||

| MDA-MB-468 (Breast Cancer) | Basal | ~2 | ~2-fold higher than normal cells | |

| MCF-7 (Breast Cancer) | H₂O₂-induced apoptosis | Not specified | Dose-dependent increase | |

| Human Melanoma Cells | Exogenous H₂O₂ treatment (induces cell death) | 30 - 100 | - | |

| Normal Cells | ||||

| MCF-10A (Normal Breast Epithelial) | Basal | ~1 | - | |

| K562 (Leukemia) | Basal (cytosolic) | ~0.14 | - |

Table 1: Intracellular H₂O₂ Concentrations in Various Cell Lines. This table highlights the differences in basal H₂O₂ levels between cancerous and normal cells and the concentrations used to induce pathological states.

| Probe | H₂O₂ Concentration Range (µM) | Fold Fluorescence Increase | Reference |

| HKPerox-Red | 0 - 30 | >150-fold | |

| HKPerox-Ratio | 0 - 100 | 12.7-fold (ratiometric) | |

| Peroxy Caged Luciferin-1 (PCL-1) | 0 - 250 | Concentration-dependent | |

| Peroxy Orange 1 (PO1) | 0 - 100 (in vitro) | Concentration-dependent |

Table 2: Performance of H₂O₂-Selective Fluorescent Probes. This table provides a comparative overview of the dynamic range and signal enhancement of various fluorescent probes used for H₂O₂ detection.

Experimental Protocols

General Protocol for H₂O₂ Detection in Live Cells using this compound

This protocol provides a general guideline for the use of this compound for fluorescence microscopy or flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound fluorescent probe

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Adherent or suspension cells

-

Fluorescence microscope or flow cytometer

Procedure:

-

Stock Solution Preparation: Dissolve 1 mg of this compound in 140 µL of DMF to obtain a 10 mM stock solution. Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

Cell Staining (Suspension Cells): a. Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant. b. Resuspend the cells in the this compound working solution. c. Incubate at room temperature for 5-30 minutes, protected from light. d. Centrifuge the cells again and wash twice with PBS (5 minutes each). e. Resuspend the cells in serum-free medium or PBS for analysis.

-

Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips or in appropriate imaging dishes. b. Remove the culture medium and gently wash the cells. c. Add the this compound working solution to completely cover the cells. d. Incubate at room temperature for 5-30 minutes, protected from light. e. Wash the cells twice with medium (5 minutes each).

-

Imaging and Analysis: a. Fluorescence Microscopy: Observe the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (maximum excitation ~520 nm, maximum emission ~543 nm). b. Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a suitable laser and filter set for green fluorescence.

Protocol for Inducing and Measuring H₂O₂-Mediated Apoptosis

This protocol describes a general method to induce apoptosis with exogenous H₂O₂ and subsequently measure changes in intracellular H₂O₂ levels.

Materials:

-

Cell line of interest (e.g., human melanoma cells)

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂) solution

-

This compound working solution

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or on coverslips and allow them to adhere and grow overnight.

-

H₂O₂ Treatment: Treat the cells with varying concentrations of H₂O₂ (e.g., 30-100 µM for melanoma cells) in complete culture medium for a defined period (e.g., 24 hours). Include an untreated control group.

-

H₂O₂ Detection: a. Following the H₂O₂ treatment, wash the cells and stain with this compound working solution as described in Protocol 4.1. b. Quantify the fluorescence intensity using fluorescence microscopy or flow cytometry to determine the relative increase in intracellular H₂O₂.

-

Apoptosis Analysis: a. In a parallel set of experiments, after H₂O₂ treatment, harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit. b. Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Data Correlation: Correlate the increase in this compound fluorescence with the induction of apoptosis to establish a dose-response relationship between intracellular H₂O₂ levels and cell death.

Visualizing H₂O₂ in Cellular Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of H₂O₂ in key cellular signaling pathways implicated in pathology.

Figure 1: General overview of H₂O₂ production and its role in redox signaling.

Figure 2: H₂O₂-mediated intrinsic apoptosis pathway.

References

Unveiling HKPerox-1: A Technical Guide to a Highly Sensitive Fluorescent Probe for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic properties, structure, and applications of HKPerox-1, a highly sensitive green fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells. This document details the core characteristics of the molecule, outlines experimental protocols for its use, and presents its mechanism of action through structured data and visualizations.

Core Properties and Structure of this compound

This compound is a small molecule fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective reaction with hydrogen peroxide.[1][2] This property makes it an invaluable tool for studying the roles of H₂O₂ in various physiological and pathological processes.[1]

Physicochemical Properties

The fundamental properties of the this compound molecule are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₀N₂O₄ | [1] |

| Molecular Weight | 622.68 g/mol | |

| Appearance | Solid | [1] |

| Maximum Excitation (λex) | 520 nm | |

| Maximum Emission (λem) | 543 nm | |

| Solubility | Soluble in DMSO and DMF |

Chemical Structure

The chemical structure of this compound features a fluorophore core linked to a hydrogen peroxide-sensitive moiety. While the exact commercial structure can vary, the fundamental design relies on a well-established chemical switch mechanism. The proposed structure based on available information for similar probes is a carbamate-linked fluorophore.

A definitive chemical structure diagram for a commercially available product named this compound can be found from its vendors.

Mechanism of Action: The Tandem Payne/Dakin Reaction

The fluorescence of this compound is "turned on" in the presence of hydrogen peroxide through a tandem Payne/Dakin reaction. In its native state, the electron-withdrawing carbamate group quenches the fluorescence of the core structure. The reaction with H₂O₂ cleaves this carbamate, releasing the fluorophore and restoring its native fluorescence.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of this compound in cellular and in vivo studies. These protocols are based on established procedures for similar fluorescent probes.

Stock Solution Preparation

Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible experimental results.

-

Dissolution: Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF) to obtain a 10 mM stock solution.

-

Storage: It is recommended to store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the probe.

In Vitro Cellular Staining Protocol (Suspension Cells)

This protocol outlines the steps for staining suspension cells to detect intracellular H₂O₂.

In Vitro Cellular Staining Protocol (Adherent Cells)

This protocol is adapted for staining adherent cells grown on coverslips.

In Vivo Working Solution Preparation

For animal studies, this compound can be formulated for injection. The following are example protocols; solubility and stability should be confirmed for your specific application.

Protocol 1 (Suspended Solution):

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

This results in a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection. Use of sonication may be necessary to aid dissolution.

Protocol 2 (Clear Solution):

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix.

-

This yields a clear solution of ≥ 2.5 mg/mL.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related probes, providing a basis for experimental design and comparison.

Spectroscopic Properties

| Probe | Excitation (nm) | Emission (nm) | Fold Fluorescence Increase (vs. H₂O₂) | Reference |

| This compound | 520 | 543 | Not explicitly stated | |

| HKPerox-Red | 565 | 602 | >150-fold | |

| HKPerox-Ratio | 375 (Abs) | 475 (Blue) -> 540 (Green) | 12.7-fold (F₅₄₀/F₄₇₅) |

Reaction Kinetics and Selectivity

| Probe | Reaction Time with H₂O₂ | Reaction Rate Constant (k) | Selectivity over other ROS/RNS | Reference |

| HKPerox-Red | ~10 minutes | 1.3 x 10⁻² s⁻¹ | High |

Conclusion

This compound is a potent and highly specific fluorescent probe for the detection of hydrogen peroxide in biological systems. Its robust performance in cellular imaging, coupled with straightforward experimental protocols, makes it an excellent tool for researchers investigating the multifaceted roles of H₂O₂ in health and disease. The data and methodologies presented in this guide are intended to facilitate the effective application of this compound in a variety of research contexts, from basic cell biology to preclinical drug development.

References

A Technical Guide to HKPerox Probes in Fundamental Cancer Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the HKPerox series of fluorescent probes and their applications in the fundamental study of cancer cell biology. It details their mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key workflows and pathways. The focus is on leveraging these tools to investigate the role of hydrogen peroxide (H₂O₂), a critical signaling molecule and stress indicator, in cancer.

Introduction: The Dichotomous Role of Hydrogen Peroxide in Cancer

Hydrogen peroxide (H₂O₂) is a significant reactive oxygen species (ROS) that functions as a crucial messenger molecule in cellular redox signaling.[1] In cancer biology, H₂O₂ plays a dual role. At low, steady-state concentrations (around 0.1 μM), it participates in normal cell growth and proliferation signaling.[1] However, cancer cells are characterized by increased metabolic activity and ROS production, leading to elevated intracellular H₂O₂ levels (ranging from 5 μM to 1 mM) compared to normal cells (< 0.7 μM).[2][3] This heightened oxidative stress can promote tumorigenesis but also pushes cancer cells closer to a cytotoxic threshold, creating a vulnerability that can be exploited.[3] Higher H₂O₂ concentrations (~100 μM) can trigger cell growth arrest or apoptosis.

Understanding the dynamic concentration and localization of H₂O₂ is therefore key to deciphering its complex roles in cancer progression, metastasis, and response to therapy. Advanced molecular tools are required for the sensitive and quantitative measurement of H₂O₂ in living biological systems. The HKPerox series of fluorescent probes, including HKPerox-Red and HKPerox-Ratio, have been developed to meet this need, offering powerful methods for bio-imaging and quantitative analysis.

The HKPerox Probe Series: Mechanism and Properties

The HKPerox probes are small-molecule fluorescent sensors designed for the specific detection of H₂O₂. Their mechanism relies on the H₂O₂-mediated oxidative cleavage of a boronic acid ester group. This reaction releases a fluorophore, leading to a detectable change in fluorescence.

-

HKPerox-Red : An "off-on" intensity-based probe.

-

HKPerox-Ratio : A ratiometric probe that exhibits a shift in its emission spectrum upon reaction with H₂O₂, allowing for more precise quantification by measuring the ratio of two different emission wavelengths.

The key advantages of these probes include their high sensitivity, selectivity for H₂O₂ over other ROS, and excellent cell permeability, enabling the study of endogenous H₂O₂ fluxes in living cells and in vivo models.

The following table summarizes key quantitative parameters associated with the HKPerox probes and their application context.

| Parameter | Value / Range | Cell / System | Application Context | Source |

| Probe Working Concentration | 4 µM (HKPerox-Red) | RAW264.7 Macrophages | Imaging H₂O₂ production | |

| Typical H₂O₂ Detection Range | 0 - 100 µM | In Vitro Assay | Calibration and quantitative measurement | |

| H₂O₂ Conc. in Cancer Cells | ~5 µM - 1 mM | Various Cancer Cells | Basal oxidative stress level | |

| H₂O₂ Conc. in Normal Cells | < 0.7 µM | Normal Cells | Basal physiological level | |

| H₂O₂ Conc. for Apoptosis | ~100 µM | Various Cancer Cells | Induction of cell death pathways | |

| Ratiometric Measurement | F₅₄₀ / F₄₇₅ | Leukemia Cells | Flow cytometry-based quantification with HKPerox-Ratio |

Core Applications in Cancer Cell Biology

HKPerox probes provide robust tools to investigate H₂O₂-mediated processes in cancer.

HKPerox probes are successfully used to image dynamic changes in endogenous H₂O₂ levels in response to external stimuli. For example, they have been employed to detect H₂O₂ fluxes in leukemia cells induced by arsenic trioxide (As₂O₃), a known anticancer agent that modulates redox status. This allows researchers to directly visualize the oxidative stress response of cancer cells to chemotherapeutic agents.

A key application is the use of the ratiometric probe HKPerox-Ratio with flow cytometry. This combination enables the first-ever quantitative measurement of H₂O₂ in living cells on a high-throughput basis. By creating a live-cell calibration curve, researchers can accurately determine the intracellular H₂O₂ concentration in large cell populations, providing robust statistical power for studying redox state changes across different cancer cell types or treatment conditions.

Since H₂O₂ is a common byproduct of oxidase-catalyzed reactions, HKPerox probes can be adapted for the ultrasensitive detection of various metabolites. This has significant implications for cancer diagnostics. A prime example is the development of an assay for sarcosine, a potential biomarker for prostate cancer. By coupling sarcosine oxidase with HKPerox-Red, the presence of sarcosine can be linked to a fluorescent signal, providing a practical method for disease screening.

H₂O₂-Mediated Signaling in Cancer

H₂O₂ is not merely a damage byproduct but an active participant in signaling cascades critical to cancer cell fate. It can modulate pathways like NF-κB and MAPK, which are involved in inflammation, proliferation, and survival. The ability of HKPerox probes to precisely measure H₂O₂ provides a tool to dissect these complex networks. For instance, investigating how specific therapies alter H₂O₂ levels can elucidate their mechanism of action, whether by inducing apoptosis through overwhelming oxidative stress or by disrupting pro-survival signaling.

Detailed Experimental Protocols

-

Cell Culture : Plate cancer cells (e.g., HeLa, A549, or relevant leukemia lines) on glass-bottom dishes suitable for microscopy. Culture overnight to allow for adherence.

-

Stimulation (Optional) : Treat cells with the compound of interest (e.g., 1-10 µM Arsenic Trioxide) or induce starvation to stimulate endogenous H₂O₂ production. Include an untreated control group.

-

Probe Loading : Remove the culture medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add a solution of HKPerox-Red or HKPerox-Ratio (typically 1-5 µM) in serum-free medium or PBS. Incubate for 30 minutes at 37°C.

-

Imaging : Wash the cells twice with PBS to remove excess probe. Add fresh medium or imaging buffer.

-

Microscopy : Immediately image the cells using a confocal or fluorescence microscope equipped with appropriate filters. For HKPerox-Ratio, acquire images in both the green and blue emission channels.

-

Analysis : Measure the fluorescence intensity (or the ratio of intensities for HKPerox-Ratio) in regions of interest (ROIs) drawn around cells. Compare the signal between control and treated groups.

-

Cell Preparation : Culture cancer cells in suspension or harvest adherent cells using trypsin. Prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.

-

Stimulation : Treat cells with stimuli as described in Protocol 1.

-

Probe Loading : Add HKPerox-Ratio to the cell suspension to a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.

-

Flow Cytometry : Analyze the cells on a flow cytometer capable of detecting emissions at approximately 475 nm and 540 nm.

-

Data Analysis : For each cell, calculate the ratio of the fluorescence emission at 540 nm to that at 475 nm (F₅₄₀/F₄₇₅). Plot the distribution of this ratio for the cell population. Use a pre-determined calibration curve to convert the fluorescence ratio to an absolute H₂O₂ concentration.

Conclusion

The HKPerox series of fluorescent probes represents a vital set of tools for cancer cell biology. Their ability to sensitively and quantitatively measure H₂O₂ in living systems provides unprecedented opportunities to explore redox signaling, screen for therapeutic efficacy, and develop novel diagnostic assays. By enabling the precise study of H₂O₂ dynamics, these probes are instrumental in advancing our understanding of cancer and developing next-generation therapies that exploit the unique redox state of tumor cells.

References

Methodological & Application

HKPerox-1: Application Notes and Protocols for Live Cell Imaging of Hydrogen Peroxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At low concentrations, it functions as a critical second messenger in various signaling pathways, while at elevated levels, it contributes to oxidative stress and cellular damage, implicating it in a range of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The ability to accurately detect and quantify H₂O₂ in living cells is therefore paramount to understanding its physiological and pathological roles. HKPerox-1 is a highly sensitive and selective green fluorescent probe specifically designed for the detection of H₂O₂ in live cells, offering a valuable tool for researchers in basic science and drug development.[2]

Principle of Detection

This compound utilizes a boronate-based deprotection mechanism for the selective detection of hydrogen peroxide.[1] The probe is initially in a non-fluorescent state due to the presence of a boronate protecting group. In the presence of H₂O₂, a chemoselective oxidation reaction occurs, cleaving the boronate group and releasing the highly fluorescent fluorophore.[1] This "turn-on" fluorescence response is directly proportional to the concentration of H₂O₂.

Signaling Pathway and Detection Mechanism

Probe Characteristics

A summary of the key characteristics of the this compound probe is provided in the table below. Data for selectivity and limit of detection are based on published values for boronate-based probes with similar mechanisms.

| Property | Value | Reference |

| Excitation Wavelength (max) | 520 nm | |

| Emission Wavelength (max) | 543 nm | |

| Color | Green | |

| Limit of Detection | ~100-200 nM | |

| Selectivity for H₂O₂ over other ROS | >100-fold | |

| Quantum Yield (Φ) | Estimated ~0.4-0.7 | |

| Two-Photon Excitation | Potentially excitable with ~750 nm |

Data Presentation: Selectivity Profile

The selectivity of boronate-based probes for H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS) is a key advantage. The following table summarizes the typical fluorescence response of boronate probes to various ROS/RNS relative to H₂O₂.

| Reactive Species | Fold-Increase in Fluorescence (Relative to H₂O₂) |

| **Hydrogen Peroxide (H₂O₂) ** | 100 |

| Superoxide (O₂⁻) | < 1 |

| Nitric Oxide (NO) | < 1 |

| Peroxynitrite (ONOO⁻) | < 1 |

| Hypochlorite (⁻OCl) | < 4 |

| Hydroxyl Radical (•OH) | < 30 |

| tert-Butyl Hydroperoxide (TBHP) | < 2 |

Data is generalized from studies on boronate-based probes like PF1 and PR1.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

-

Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF).

-

Mix thoroughly by vortexing.

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration.

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 5 µM is recommended.

Live Cell Imaging Workflow

Detailed Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on glass-bottom dishes, coverslips, or imaging-compatible microplates at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Cell Treatment (Optional): If studying induced H₂O₂ production, treat the cells with the desired stimulus (e.g., growth factors, drugs, or other inducers) for the appropriate duration.

-

Probe Loading:

-

Remove the cell culture medium.

-

Wash the cells once with pre-warmed serum-free medium or HBSS.

-

Add the this compound working solution (1-10 µM) to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells twice with pre-warmed serum-free medium or HBSS to remove any excess, uninternalized probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~520 nm, Emission: ~543 nm).

-

Acquire images at different time points as required by the experimental design.

-

Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension to pellet the cells.

-

Probe Loading:

-

Resuspend the cell pellet in the this compound working solution (1-10 µM).

-

Incubate for 5-30 minutes at 37°C, protected from light, with gentle agitation.

-

-

Washing:

-

Centrifuge the cells to remove the probe-containing solution.

-

Resuspend the cell pellet in pre-warmed serum-free medium or HBSS and centrifuge again. Repeat this wash step twice.

-

-

Imaging/Analysis:

-

Resuspend the final cell pellet in the desired imaging buffer.

-

Cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.

-

Data Analysis and Interpretation

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity of individual cells or regions of interest should be measured. For comparative studies, the fluorescence intensity of treated cells should be normalized to that of untreated control cells.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number of wash steps or the duration of each wash. |

| Autofluorescence of the cell culture medium. | Use phenol red-free medium for the final imaging step. | |

| Weak or No Signal | Probe concentration is too low. | Increase the concentration of the this compound working solution. |

| Incubation time is too short. | Increase the probe loading time. | |

| Low levels of H₂O₂. | Use a positive control (e.g., treat cells with a low concentration of exogenous H₂O₂ or a known inducer like PMA) to confirm probe activity. | |

| Phototoxicity or Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or the exposure time. Use a more sensitive camera if available. |

Applications in Drug Development

-

Screening for Modulators of Oxidative Stress: this compound can be used in high-throughput screening assays to identify compounds that either induce or inhibit H₂O₂ production in cells.

-

Mechanism of Action Studies: The probe can help elucidate whether a drug candidate's mechanism of action involves the generation of ROS.

-

Toxicity Profiling: Assessing drug-induced oxidative stress is a critical component of preclinical safety evaluation. This compound provides a direct method to measure a key mediator of oxidative damage.

Concluding Remarks

This compound is a powerful and specific tool for the real-time detection of hydrogen peroxide in living cells. Its high sensitivity and selectivity make it well-suited for a wide range of applications in fundamental research and drug discovery, enabling a deeper understanding of the intricate roles of H₂O₂ in cellular health and disease. As with any fluorescent probe, proper controls and careful optimization of experimental conditions are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Optimizing HKPerox-1 Concentration in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1][2][3] Its precise detection and quantification in living cells are crucial for understanding its physiological and pathological roles. HKPerox-1 is a highly sensitive and selective fluorescent probe designed for the detection of H₂O₂ in live cells.[4][5] This probe offers a robust tool for researchers investigating oxidative stress and redox signaling.

This document provides a detailed protocol for optimizing the concentration of this compound for confocal microscopy, ensuring a high signal-to-noise ratio while minimizing potential cytotoxicity and artifacts.

Probe Specifications:

| Property | Value |

| Probe Name | This compound |

| Target Analyte | Hydrogen Peroxide (H₂O₂) |

| Excitation Wavelength (Max) | 520 nm |

| Emission Wavelength (Max) | 543 nm |

| Recommended Solvent | Dimethylformamide (DMF) |

Hydrogen Peroxide (H₂O₂) Signaling Pathway

Hydrogen peroxide is generated from various intracellular sources, including mitochondrial respiration and NADPH oxidases (NOX). It acts as a signaling molecule primarily by oxidizing specific cysteine residues on target proteins, such as protein tyrosine phosphatases (PTPs) and transcription factors. This reversible oxidation can modulate kinase signaling cascades and gene expression, influencing a wide range of cellular functions.

References

Application Notes and Protocols for Quantification of Hydrogen Peroxide (H₂O₂) in Flow Cytometry using HKPerox-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. While high concentrations are indicative of oxidative stress and cellular damage, at lower physiological levels, H₂O₂ acts as a critical second messenger in various signal transduction pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Accurate quantification of intracellular H₂O₂ is therefore essential for understanding its multifaceted roles in both normal physiology and disease states.

The HKPerox family of fluorescent probes are highly sensitive and selective tools designed for the detection of H₂O₂ in living cells. This document provides detailed application notes and protocols for the use of HKPerox-1 , a green fluorescent probe, in flow cytometry for the quantitative analysis of intracellular H₂O₂. The principles and methods described herein can be adapted for other members of the HKPerox family, such as the red fluorescent probe HKPerox-Red and the ratiometric probe HKPerox-Ratio.

Mechanism of Action: The HKPerox probes utilize a specific chemical reaction with H₂O₂ to induce a significant increase in fluorescence intensity. This reaction is highly selective for H₂O₂ over other ROS, ensuring accurate measurement.[1][2]

Data Presentation: Quantitative Analysis of Intracellular H₂O₂

The following table summarizes representative quantitative data obtained using HKPerox probes in flow cytometry to measure changes in intracellular H₂O₂ levels in response to various stimuli.

| Cell Line | Treatment | Probe Used | Fold Increase in H₂O₂ (Mean ± SD) | Reference |

| U-937 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 1.9 ± 0.2 | [1] |

| NB4 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 1.7 ± 0.15 | [1] |

| THP-1 (Leukemia) | Arsenic Trioxide (As₂O₃) | HKPerox-Ratio | 2.8 ± 0.3 |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 140 µL of anhydrous dimethylformamide (DMF). Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 10 µM.

-

Cell Culture Medium: Use the appropriate complete medium for your cells of interest.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Flow Cytometry Staining Buffer: PBS containing 1-2% fetal bovine serum (FBS) or bovine serum albumin (BSA) to prevent cell clumping.

Experimental Workflow for H₂O₂ Quantification

Caption: Experimental workflow for H₂O₂ quantification using this compound and flow cytometry.

Detailed Protocol for Suspension Cells

-

Cell Culture and Treatment: Culture suspension cells to the desired density. Treat cells with the compounds of interest for the desired time. Include appropriate positive and negative controls.

-

Cell Harvesting: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of pre-warmed, serum-free medium or PBS. Centrifuge and discard the supernatant.

-

Staining with this compound: Resuspend the cell pellet in the this compound working solution (1-10 µM in serum-free medium or PBS). Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

-

Washing: After incubation, add 1-2 mL of Flow Cytometry Staining Buffer and centrifuge to pellet the cells. Discard the supernatant. Wash the cells once more with Flow Cytometry Staining Buffer.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for flow cytometric analysis. Keep the cells on ice and protected from light until analysis.

-

Flow Cytometry Acquisition:

-

Set up the flow cytometer for green fluorescence detection. For this compound, use a 488 nm blue laser for excitation and collect the emission signal using a filter appropriate for green fluorescence (e.g., 530/30 nm or similar).

-

Use unstained cells to set the baseline fluorescence and to adjust forward and side scatter parameters.

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

-

-

Data Analysis:

-

Gate on the single, live cell population using forward and side scatter plots.

-

Analyze the geometric mean fluorescence intensity (MFI) of the this compound signal in the appropriate channel for each sample.

-

Compare the MFI of treated samples to control samples to determine the relative change in intracellular H₂O₂ levels.

-

Protocol for Adherent Cells

-

Cell Culture and Treatment: Plate adherent cells in culture dishes or plates and grow to the desired confluency. Treat the cells as required for your experiment.

-

Staining with this compound: Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS. Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.

-

Cell Detachment: After incubation, wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or by scraping. If using trypsin, ensure it is neutralized promptly with a trypsin inhibitor or serum-containing medium.

-

Washing and Resuspension: Transfer the detached cells to a tube and wash as described for suspension cells (steps 5 and 6 above).

-

Flow Cytometry and Data Analysis: Proceed with flow cytometry acquisition and data analysis as described for suspension cells (steps 7 and 8 above).

Optional: Live-Cell Calibration for H₂O₂ Quantification

To obtain a more quantitative measure of intracellular H₂O₂ concentration, a live-cell calibration curve can be generated. This involves treating this compound-loaded cells with known concentrations of exogenous H₂O₂ and measuring the corresponding fluorescence intensity.

-

Prepare a series of known concentrations of H₂O₂ (e.g., 0-100 µM) in your cell culture medium.

-

Stain a batch of your cells with this compound as described above.

-

Aliquot the stained cells and treat each aliquot with a different concentration of the prepared H₂O₂ solutions for a short period (e.g., 10-15 minutes).

-

Immediately analyze the samples by flow cytometry and record the MFI for each H₂O₂ concentration.

-

Plot the MFI against the corresponding H₂O₂ concentration to generate a standard curve.

-

The MFI of your experimental samples can then be used to interpolate the intracellular H₂O₂ concentration from this standard curve.

Signaling Pathway Diagram: H₂O₂ in EGF Receptor and MAPK Signaling

Hydrogen peroxide is a known mediator in the signaling cascade initiated by growth factors such as the Epidermal Growth Factor (EGF). H₂O₂ can modulate the activity of key signaling proteins, including the EGF receptor (EGFR) and downstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: H₂O₂ as a second messenger in the EGF receptor-mediated MAPK signaling pathway.

References

Application Notes and Protocols for HKPerox-1 Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HKPerox-1, a highly selective and sensitive fluorescent probe for the detection of hydrogen peroxide (H₂O₂), in cultured cells. Adherence to the following protocols will enable reliable and reproducible staining for the visualization and quantification of intracellular H₂O₂.

Introduction

Hydrogen peroxide is a key reactive oxygen species (ROS) that plays a dual role in cell biology, acting as a signaling molecule in various physiological processes and contributing to oxidative stress and cellular damage in pathological conditions.[1] this compound is a fluorescent probe designed for the highly selective and sensitive detection of H₂O₂ in living cells.[1] Its mechanism is based on a boronate deprotection reaction that is specific to H₂O₂, leading to the release of a green fluorescent dye. This specificity allows for the accurate measurement of H₂O₂ levels with minimal interference from other ROS.

Product Information

| Property | Value | Reference |

| Probe Name | This compound | [2] |

| Target Analyte | Hydrogen Peroxide (H₂O₂) | [1] |

| Fluorescence | Green | [2] |

| Excitation Maximum | 520 nm | |

| Emission Maximum | 543 nm | |

| Form | Solid | |

| Solubility | DMSO, DMF |

Signaling Pathway of H₂O₂ Production

The production of intracellular H₂O₂ can be initiated by various stimuli, including growth factors, which activate signaling pathways such as the PI3K/Nox pathway. The following diagram illustrates this process.

Caption: PI3K/Nox signaling pathway leading to H₂O₂ production.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM)

-

Dissolve 1 mg of this compound in 140 µL of anhydrous DMSO or DMF.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

2. This compound Working Solution (1-10 µM)

-

On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS), to the desired final concentration (typically between 1-10 µM).

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

1. Cell Seeding

-

Seed adherent cells onto sterile glass coverslips or in glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.

-

Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

2. Probe Loading

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS or serum-free medium.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.

3. Washing

-

Remove the this compound working solution.

-

Wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.

4. Imaging

-

Immediately after washing, add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission: ~520/543 nm).

Staining Protocol for Suspension Cells

1. Cell Preparation

-

Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

-

Resuspend the cells to a density of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.

2. Probe Loading

-

Add the this compound working solution to the cell suspension.

-

Incubate for 5-30 minutes at 37°C, protected from light, with occasional gentle mixing.

3. Washing

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with PBS.

4. Analysis

-